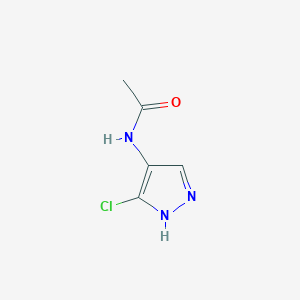
N-(3-chloro-1H-pyrazol-4-yl)acetamide
Vue d'ensemble
Description
N-(3-chloro-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C5H6ClN3O and its molecular weight is 159.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-chloro-1H-pyrazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, summarizing relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound this compound features a pyrazole ring substituted with a chlorine atom and an acetamide group. Its structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds within this class have shown significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| Other Pyrazole Derivative | A549 | 26.00 |
| Another Derivative | NCI-H460 | 42.30 |
The data indicates that this compound has an IC50 value of 12.50 µM against the MCF7 cell line, suggesting moderate potency compared to other derivatives .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. Research has shown that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
The compound's anti-inflammatory action is primarily attributed to its ability to inhibit COX-2, leading to reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2). In vitro assays demonstrated significant inhibition of COX activity, with subsequent in vivo studies confirming its efficacy in reducing carrageenan-induced paw edema in animal models .
Table 2: Inhibition of COX Enzymes by this compound
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 22.4 |
| COX-2 | 15.0 |
The selectivity for COX-2 over COX-1 indicates a favorable safety profile for therapeutic applications .
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Study on Cancer Cell Lines : A recent study evaluated the compound's effects on various cancer cell lines, including MCF7 and A549. The results indicated that the compound induced apoptosis and inhibited cell proliferation effectively .
- Inflammation Model : In a carrageenan-induced inflammation model, pre-treatment with this compound significantly reduced swelling and inflammation markers compared to control groups .
Propriétés
IUPAC Name |
N-(5-chloro-1H-pyrazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-3(10)8-4-2-7-9-5(4)6/h2H,1H3,(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDYONREPPJKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















